molecular formula C20H17BrN2O4 B5098523 N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide

N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide

Cat. No.: B5098523
M. Wt: 429.3 g/mol
InChI Key: GBGUQVDRQKBDLS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide is a complex organic compound that features a bromophenyl group, a hydroxyethylamino group, and a dioxonaphthalenyl group

Properties

IUPAC Name

N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4/c1-12(25)23(14-6-4-5-13(21)11-14)18-17(22-9-10-24)19(26)15-7-2-3-8-16(15)20(18)27/h2-8,11,22,24H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGUQVDRQKBDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)Br)C2=C(C(=O)C3=CC=CC=C3C2=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Amidation: Formation of the amide bond between the bromophenyl group and the dioxonaphthalenyl group.

    Hydroxyethylation: Addition of the hydroxyethylamino group to the naphthalenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylamino group.

    Reduction: Reduction reactions could target the carbonyl groups in the dioxonaphthalenyl moiety.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, various nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide
  • N-(3-fluorophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide

Uniqueness

N-(3-bromophenyl)-N-[3-(2-hydroxyethylamino)-1,4-dioxonaphthalen-2-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different halogen atoms

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